molecular formula C16H13Cl2N5OS B5154172 N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B5154172
M. Wt: 394.3 g/mol
InChI Key: PQPZHKXONNOYRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide involves multiple steps, including the reaction of specific phenyl and tetrazolyl derivatives. While direct synthesis details for this exact compound are scarce, related research on compounds with similar structures provides insights into potential synthesis pathways involving halophenyl, tetrazole, and acetamide groups, reflecting complex organic synthesis techniques (Boechat et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds closely related to the target compound demonstrates the presence of 'V' shaped configurations and various intermolecular interactions. These interactions include hydrogen bonds and π interactions, contributing to the compound's stability and reactivity (Boechat et al., 2011). Such analyses are crucial for understanding the 3-D arrangements and potential binding sites for reactions.

Chemical Reactions and Properties

Chemical reactions involving N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide likely involve its active sites, such as the tetrazole ring and acetamide group. These sites can undergo various organic reactions, including nucleophilic substitution and cyclization. Research on similar compounds suggests a range of reactions that could modify the molecule's structure and function, leading to new derivatives with different biological activities (Salian et al., 2017).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c1-10-2-5-12(6-3-10)23-16(20-21-22-23)25-9-15(24)19-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPZHKXONNOYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

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